molecular formula C12H10N2O4S B14644385 (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone CAS No. 52872-57-8

(4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone

Cat. No.: B14644385
CAS No.: 52872-57-8
M. Wt: 278.29 g/mol
InChI Key: OHZINMNRUVXGQV-UHFFFAOYSA-N
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Description

(4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound that features both phenyl and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-thiazole to introduce the nitro group. This is followed by Friedel-Crafts acylation using 4-hydroxy-3,5-dimethylbenzoyl chloride under acidic conditions to form the desired product. The reaction conditions often require a catalyst such as aluminum chloride and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: (4-Oxo-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone.

    Reduction: (4-Hydroxy-3,5-dimethylphenyl)(5-amino-1,3-thiazol-2-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both hydroxyl and nitro groups makes it a candidate for binding to active sites of various enzymes, thereby modulating their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the nitro group can participate in redox reactions. These interactions can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-3,5-dimethylphenyl)(1,3-thiazol-2-yl)methanone
  • (4-Hydroxy-3,5-dimethylphenyl)(5-amino-1,3-thiazol-2-yl)methanone
  • (4-Hydroxy-3,5-dimethylphenyl)(5-chloro-1,3-thiazol-2-yl)methanone

Uniqueness

Compared to its analogs, (4-Hydroxy-3,5-dimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

52872-57-8

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)-(5-nitro-1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C12H10N2O4S/c1-6-3-8(4-7(2)10(6)15)11(16)12-13-5-9(19-12)14(17)18/h3-5,15H,1-2H3

InChI Key

OHZINMNRUVXGQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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